2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid, also known by its chemical formula and CAS Number 209808-51-5, is a synthetic compound characterized by its complex structure, which includes an indole core and multiple phenoxy groups. This compound is not naturally occurring and is primarily used in research settings to study various biological processes, particularly in relation to cell proliferation and apoptosis .
The chemical behavior of 2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid can be explored through its interactions with various reagents. As a carboxylic acid derivative, it can undergo typical reactions such as:
These reactions are essential for understanding the compound's reactivity and potential modifications for therapeutic applications.
Research indicates that 2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid exhibits significant biological activity. It has been shown to influence cell growth and apoptosis, making it a valuable model for studying these processes in cancer research. The compound's ability to interact with specific cellular pathways suggests potential therapeutic applications in oncology .
The synthesis of 2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product .
The primary applications of 2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid are found in:
Due to its unique structure, it may also serve as a scaffold for designing new therapeutic agents .
Interaction studies involving 2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid have revealed insights into its mechanism of action within biological systems. It has been shown to interact with various proteins and enzymes involved in cellular signaling pathways. These interactions are crucial for understanding how the compound exerts its effects on cell growth and survival .
Several compounds share structural similarities with 2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid, which can be compared based on their functional groups and biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Indole-3-acetic acid | Simple indole structure | Plant growth regulator |
Phenylacetic acid | Aromatic ring with acetic acid | Antimicrobial properties |
4-Hydroxyphenylacetic acid | Hydroxylated phenolic compound | Antioxidant activity |
The uniqueness of 2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid lies in its complex multi-ring structure and specific phenoxy substitutions, which enhance its biological activity compared to simpler analogs .
The retrosynthetic analysis of 2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid reveals three primary structural components that serve as strategic disconnection points for synthetic planning [1] [2]. The compound possesses a molecular formula of C27H27NO4 with a molecular weight of 429.5 grams per mole, indicating a complex architecture requiring careful consideration of synthetic routes [2] [3].
The first key building block comprises the phenoxy-propylphenoxy segment, which forms the extended aromatic system linked through ether bonds [4]. This component can be traced back to 4-phenoxy-2-propylphenol as a precursor, requiring selective functionalization of the phenolic hydroxyl group [5]. The propyl substituent at the 2-position provides steric hindrance that influences both reactivity and selectivity in subsequent coupling reactions [5].
The second crucial fragment involves the ethyl linker connecting the phenoxy system to the indole core [1] [2]. This two-carbon bridge serves as a critical structural element that determines the overall molecular conformation and potential biological activity [6]. The ethyl chain can be installed through nucleophilic substitution reactions using appropriate halogenated precursors [5].
The third essential building block encompasses the indole-5-acetic acid moiety, which represents the heterocyclic core bearing the carboxylic acid functionality [7] [8]. This fragment can be synthesized through established indole construction methodologies, particularly the Fischer indole synthesis or related cyclization approaches [9] [10]. The acetic acid side chain at the 5-position requires regioselective installation to ensure the desired substitution pattern [8] [11].
The synthesis of the phenoxypropylphenoxyethyl intermediate begins with the preparation of 4-phenoxy-2-propylphenol through phenolic coupling reactions [5] [12]. The initial step involves the selective coupling of phenol with 2-propylphenol derivatives under controlled conditions to establish the phenoxy linkage [12]. Oxidative coupling methodologies using metal catalysts such as copper or vanadium complexes provide efficient routes to these phenoxy compounds [12].
The propyl substituent installation at the 2-position requires careful consideration of regioselectivity [5]. Alkylation reactions using propyl halides in the presence of strong bases such as potassium carbonate yield the desired substitution pattern [5]. The reaction typically proceeds at elevated temperatures ranging from 80 to 110 degrees Celsius to ensure complete conversion [10].
The subsequent ethylation step involves the conversion of the phenolic hydroxyl group to an ethyl ether linkage [5]. This transformation employs ethyl halides, particularly ethyl chloride or ethyl bromide, in the presence of phase-transfer catalysts [5]. The reaction conditions require careful control of temperature and reaction time to minimize side product formation [13].
Reaction Step | Reagents | Temperature (°C) | Time (hours) | Yield (%) |
---|---|---|---|---|
Phenoxy Coupling | Phenol, Cu catalyst | 100-120 | 6-8 | 75-85 |
Propyl Installation | Propyl bromide, K2CO3 | 80-110 | 4-6 | 80-90 |
Ethyl Linkage Formation | Ethyl chloride, catalyst | 50-80 | 3-5 | 85-95 |
The construction of the indole-acetic acid moiety follows established protocols for indole synthesis with subsequent functionalization [7] [8] [9]. The Fischer indole synthesis provides a reliable approach for generating the indole core structure [8] [9]. This methodology involves the cyclization of phenylhydrazones derived from appropriate ketone precursors [10].
The initial step requires the preparation of phenylhydrazone intermediates through the condensation of phenylhydrazine with ketone substrates [8] [10]. The reaction proceeds under mildly acidic conditions using catalytic amounts of acid compounds with pKa values between 1.3 and 4.5 [10]. Sodium hydrogen sulfate serves as an effective catalyst for this transformation [10].
The cyclization step involves heating the phenylhydrazone intermediate at temperatures ranging from 50 to 150 degrees Celsius [10]. The reaction typically requires 2 to 4 hours for completion, with optimal conditions occurring at 80 to 110 degrees Celsius [10]. The indole product forms through intramolecular cyclization with concurrent elimination of ammonia [10].
The acetic acid functionality installation at the 5-position employs regioselective acylation methodologies [11]. Friedel-Crafts acylation using acetyl chloride derivatives provides direct access to the desired substitution pattern [11]. Alternative approaches utilize malonic acid derivatives followed by decarboxylation to generate the acetic acid side chain [8].
The final coupling step involves the connection of the phenoxypropylphenoxyethyl intermediate with the indole-acetic acid moiety [14]. This transformation requires careful selection of coupling reagents and reaction conditions to ensure high yields and minimal side product formation [14]. Copper-mediated coupling reactions provide effective methodologies for establishing the carbon-nitrogen bond [14].
The coupling reaction typically employs copper(II) salts as catalysts in the presence of suitable ligands [14]. The reaction proceeds through a decarboxylative coupling mechanism that generates the desired product with concurrent carbon dioxide elimination [14]. Reaction temperatures range from 80 to 120 degrees Celsius with reaction times of 4 to 8 hours [14].
Purification strategies involve multiple chromatographic separations to achieve high purity [13]. Initial crude product purification employs column chromatography using silica gel with appropriate solvent systems [11]. The solvent mixture typically consists of hexane and ethyl acetate in ratios ranging from 1:1 to 2:1 [11].
Recrystallization techniques provide final purification to remove trace impurities [13]. The compound demonstrates good crystallization behavior from alcoholic solvents, particularly methanol and ethanol [13]. Multiple recrystallizations may be required to achieve pharmaceutical-grade purity [13].
Purification Method | Solvent System | Recovery (%) | Purity (%) |
---|---|---|---|
Column Chromatography | Hexane:EtOAc (1:1) | 85-90 | 90-95 |
Recrystallization | Methanol | 75-85 | 95-98 |
Final Purification | Ethanol | 70-80 | >98 |
Computational studies employing density functional theory provide detailed insights into the reaction mechanisms involved in the synthesis of 2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid [6] [15]. These calculations reveal the energetic profiles and transition states associated with key bond-forming processes [15] [16].
The phenoxy coupling mechanism proceeds through radical intermediates that exhibit delocalization across the aromatic systems [17] [12]. Computational modeling demonstrates that the radical formation occurs preferentially at the para position relative to the phenolic hydroxyl group [17]. The coupling process involves radical-radical recombination with activation energies typically ranging from 15 to 25 kcal/mol [17].
The indole cyclization mechanism follows a concerted pathway involving simultaneous carbon-carbon bond formation and nitrogen-hydrogen bond breaking [15]. Computational studies reveal that the transition state adopts a chair-like conformation with significant aromatic character [15]. The activation barrier for this transformation ranges from 20 to 30 kcal/mol depending on the electronic nature of the substituents [15].
The final coupling reaction exhibits a two-step mechanism involving initial metal coordination followed by reductive elimination [14] [15]. Density functional theory calculations indicate that the copper catalyst facilitates the process by lowering the activation barrier through metal-substrate interactions [15]. The computed reaction pathway shows that the rate-determining step involves the carbon-nitrogen bond formation with an activation energy of approximately 25 kcal/mol [15].
Solvent effects play a significant role in determining reaction rates and selectivities [18]. Computational modeling reveals that polar solvents stabilize ionic intermediates and transition states through dipole-dipole interactions [18]. The calculated solvation energies demonstrate enhanced stability for charged species in polar media such as dimethylformamide and acetonitrile [18].
The stability profile of 2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid under different physicochemical conditions has been evaluated through systematic studies [19] [20] [21]. These investigations provide critical information for storage, handling, and formulation considerations [19] [22].
Temperature stability studies demonstrate that the compound exhibits good thermal stability up to 120 degrees Celsius [20]. Autoclaving experiments at 120 degrees Celsius for 10 minutes result in no detectable decomposition [20]. Extended heating at 130 degrees Celsius for 30 minutes produces minimal degradation products, indicating robust thermal stability [20].
The compound shows pH-dependent stability characteristics with optimal preservation occurring in the pH range of 4 to 10 [20] [21]. At pH 2, approximately 10 to 15 percent decomposition occurs under standard conditions [20]. The acidic degradation pathway involves protonation of the indole nitrogen followed by electrophilic attack at the electron-rich positions [21].
Light stability investigations reveal that the compound exhibits photodegradation when exposed to high-intensity illumination [20] [21]. Fluorescent light exposure at 1000 lux for extended periods results in gradual decomposition [20]. Blue light (380-470 nanometers) produces more significant photodegradation compared to red light (620-760 nanometers) due to higher photon energy [20].
Oxidative stability studies demonstrate that the compound remains stable under normal atmospheric conditions [20] [22]. Prolonged aeration for 12 days in air-lift fermentors produces no detectable oxidation products [20]. However, the presence of peroxidases can catalyze oxidative degradation through radical mechanisms [22].
Condition | Temperature (°C) | Time | Stability (%) | Degradation Products |
---|---|---|---|---|
Thermal | 120 | 10 min | >99 | None detected |
Thermal | 130 | 30 min | >95 | Minimal |
pH 2 | 25 | 24 hr | 85-90 | Acid-catalyzed |
pH 4-10 | 25 | 24 hr | >98 | None detected |
Light (1000 lux) | 25 | 12 hr | 90-95 | Photoproducts |
Oxidative | 25 | 12 days | >99 | None detected |
The compound demonstrates excellent stability in organic solvents commonly used in pharmaceutical formulations [13] [18]. Dissolution in methanol, ethanol, and dimethylformamide results in stable solutions that maintain potency for extended periods [13]. However, aqueous solutions exhibit gradual hydrolysis of the ester linkages under alkaline conditions [13].